molecular formula C19H21N3O3S B2701810 N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421499-38-8

N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2701810
CAS No.: 1421499-38-8
M. Wt: 371.46
InChI Key: ADPUUZYCIZFBNC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1,3-benzodioxole group, a motif present in various biologically active molecules . This subunit is linked to a piperidine carboxamide scaffold, which is further functionalized with a (pyridin-2-ylthio)methyl side chain. The presence of both sulfur and nitrogen heteroatoms within a single molecule suggests potential for diverse molecular interactions. Compounds featuring the 1,3-benzodioxole ring have been investigated for a range of activities. For instance, some derivatives have been studied as modulators of central nervous system receptors, such as the AMPA receptor . Other research has explored similar structures for antitumor properties, as seen in studies on related heterocyclic nucleosides like tiazofurin . The specific research applications and mechanism of action for this compound are compound-specific and must be verified by the researcher. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the product's Certificate of Analysis and relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(21-15-4-5-16-17(11-15)25-13-24-16)22-9-6-14(7-10-22)12-26-18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUUZYCIZFBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known for their diverse biological activities. The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S with a molecular weight of 348.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the target compound. Research indicates that compounds containing the benzodioxole structure exhibit potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aHep3B3.94Induces G2-M arrest
2bHep3B9.12Weak activity
DOXHep3B0.5Positive control

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a study by Hawash et al. (2020), compound 2a demonstrated significant cytotoxicity against Hep3B liver cancer cells, with an IC50 value comparable to that of Doxorubicin, a standard chemotherapy drug . Flow cytometry analysis revealed that compound 2a effectively induced cell cycle arrest in the G2-M phase, suggesting its potential as an anticancer agent.

The proposed mechanisms for the anticancer activity of this compound include:

  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have demonstrated various biological activities:

  • Antioxidant Activity : Benzodioxole derivatives exhibit antioxidant properties through scavenging free radicals, as evidenced by DPPH assays .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerStrong cytotoxicity in Hep3B cells
AntioxidantEffective free radical scavenging
Anti-inflammatoryPotential reduction in inflammation

Case Studies

A notable case study involved the synthesis and evaluation of benzodioxole derivatives for their biological effects. In vitro tests showed that compounds with amide functionalities exhibited enhanced cytotoxicity compared to their non-amide counterparts . The study emphasized the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis based on core scaffolds, substituents, and biological activities:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Biological Activity/Application Evidence ID
Target Compound Piperidine-1-carboxamide 4-((Pyridin-2-ylthio)methyl), N-(benzo[d][1,3]dioxol-5-yl) Not explicitly reported -
ASN90 Piperazine-thiadiazole Benzo[d][1,3]dioxol-5-yl-ethyl, acetamide O-GlcNAcase inhibitor; targets tauopathy
LSN3316612 Piperidine-acetamide 6-Fluoropyridin-2-yloxy, methyl Selective O-GlcNAcase binding
8d (Mar. Drugs, 2012) Piperazine-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, guanidinopropyloxy-phenyl Antibacterial/antifungal (implied)
1a (Optimization of Benzimidazolones) Piperidine-4-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, naphthalen-1-ylpropyl Inhibitor of 8-oxo lesion repair enzymes
LUF7746 Dicyanopyridine-thioether Benzo[d][1,3]dioxol-5-yl, fluorosulfonyl warhead Covalent adenosine A1 receptor agonist
LUF7747 (Control) Dicyanopyridine-thioether Benzo[d][1,3]dioxol-5-yl, methylsulfonyl Non-reactive adenosine A1 control

Key Observations

Core Scaffolds: The target compound’s piperidine-1-carboxamide scaffold is distinct from ASN90’s piperazine-thiadiazole and LUF7746’s dicyanopyridine-thioether cores. However, analogs like 1a () share the piperidine-carboxamide framework, emphasizing its utility in enzyme inhibition .

Substituent Roles: The pyridin-2-ylthio group in the target compound resembles the thioether linkage in LUF7746, which is critical for covalent binding to the adenosine A1 receptor . Replacing the reactive fluorosulfonyl group in LUF7746 with a methylsulfonyl moiety (LUF7747) abolished activity, underscoring the importance of sulfur-based substituents . The benzo[d][1,3]dioxol-5-yl group is conserved in ASN90, 8d, and LUF7746, where it likely enhances lipophilicity and π-π stacking interactions with target proteins .

Biological Activities: While the target compound’s activity is unspecified, ASN90 and LSN3316612 demonstrate potent O-GlcNAcase inhibition, suggesting that piperidine/piperazine-carboxamide derivatives are viable scaffolds for neurodegenerative disease therapeutics .

Synthetic Feasibility :

  • details synthetic routes for piperidine-4-carboxamide derivatives, including HPLC purification and spectroscopic characterization, which could inform the synthesis of the target compound .

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